molecular formula C6H7ClF3NO B1457998 C-(5-Trifluoromethyl-furan-2-yl)-methylamine hydrochloride CAS No. 1373223-75-6

C-(5-Trifluoromethyl-furan-2-yl)-methylamine hydrochloride

Cat. No.: B1457998
CAS No.: 1373223-75-6
M. Wt: 201.57 g/mol
InChI Key: ZKZRRMAYTDPNCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C-(5-Trifluoromethyl-furan-2-yl)-methylamine hydrochloride is a synthetic organic compound featuring a furan ring substituted with a trifluoromethyl (-CF₃) group at the 5-position and a methylamine (-CH₂NH₂) moiety at the 2-position, forming a hydrochloride salt. Safety Data Sheets (SDS) for analogous compounds emphasize handling precautions, including first-aid measures for inhalation or exposure, though specific toxicological data for this compound remain unreported in the provided sources .

Properties

IUPAC Name

[5-(trifluoromethyl)furan-2-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO.ClH/c7-6(8,9)5-2-1-4(3-10)11-5;/h1-2H,3,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZRRMAYTDPNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(F)(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(5-Trifluoromethyl-furan-2-yl)-methylamine hydrochloride generally proceeds through a multi-step process starting from 5-trifluoromethyl-furan derivatives. The key steps include:

  • Formation of the 5-trifluoromethyl-furan core : Starting materials such as 2-(trifluoromethyl)-5-methylfuran or its carboxylic acid derivatives are prepared by controlled acid-catalyzed reactions and oxidation steps under reflux conditions. For example, refluxing methanesulphonic acid in acetic acid with a precursor compound at 110°C for 24 hours yields trifluoromethyl-substituted furans with high purity and yield (~99%) after acidification and purification.

  • Introduction of the aminomethyl group : The aminomethyl substituent at the 2-position of the furan ring is typically introduced via nucleophilic substitution or reductive amination. A common approach involves reacting 5-(hydroxymethyl)-2-trifluoromethylfuran intermediates with methylamine under controlled conditions to form the corresponding aminomethyl derivative. Industrially, this reaction may be optimized using continuous flow reactors to enhance yield and purity.

  • Conversion to hydrochloride salt : The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or aqueous HCl, which improves stability, crystallinity, and ease of handling. This step is critical for isolating the compound in a pure, solid form suitable for pharmaceutical applications.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Formation of trifluoromethyl furan core Methanesulphonic acid (10% w/w) in acetic acid, reflux 110 °C 24 h 99 Acidification to pH < 2, washing with hexane
Aminomethylation 5-(Hydroxymethyl)-2-trifluoromethylfuran + methylamine Ambient to 70 °C Several hours Variable Continuous flow reactors improve efficiency
Hydrochloride salt formation Treatment with HCl (gas or aqueous) Ambient 1-2 h Quantitative Crystallization from suitable solvents

Detailed Research Findings and Analytical Data

  • Yield and Purity : The acid-catalyzed formation of the trifluoromethyl furan core achieves near-quantitative yields (~99%) with melting points around 153-154 °C, indicating high purity. Aminomethylation yields depend on reaction conditions but can be optimized to achieve high conversion.

  • Spectroscopic Characterization : Characterization of intermediates and the final hydrochloride salt is performed using Nuclear Magnetic Resonance (NMR) spectroscopy, including ^1H NMR and ^19F NMR to confirm the trifluoromethyl group and aminomethyl substitution. Infrared (IR) spectroscopy confirms functional groups such as C-F stretches (1100–1250 cm−1) and NH2 groups. Elemental analysis validates the composition and purity.

  • Industrial Production Notes : Continuous flow reactors and catalyst selection are important for scaling up production. Control of solvent polarity and reaction atmosphere (inert gas) enhances yield and product consistency.

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents/Conditions Outcome/Remarks
Trifluoromethyl furan synthesis Acid-catalyzed reflux in methanesulphonic acid/acetic acid Methanesulphonic acid, acetic acid, reflux at 110 °C High yield, pure trifluoromethyl furan intermediate
Aminomethylation Reaction of hydroxymethyl trifluoromethyl furan with methylamine Methylamine, ambient to 70 °C, continuous flow possible Formation of aminomethyl derivative with good yield
Hydrochloride salt formation Treatment with HCl gas or aqueous HCl Ambient temperature, 1-2 h Stable, crystalline hydrochloride salt

This detailed preparation approach for this compound integrates classical acid-catalyzed synthesis, nucleophilic substitution, and salt formation steps. Optimization through continuous flow technology and careful control of reaction parameters ensures high purity and yield, making the compound suitable for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

C-(5-Trifluoromethyl-furan-2-yl)-methylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

Pharmaceutical Applications

C-(5-Trifluoromethyl-furan-2-yl)-methylamine hydrochloride is primarily utilized in the pharmaceutical industry for its potential in drug development. Its structural characteristics enable it to act as an intermediate in synthesizing various therapeutic agents.

Key Areas in Pharmaceutical Development:

  • Neurological Disorders: The compound has shown promise as a precursor in the synthesis of drugs targeting conditions such as anxiety and depression, leveraging its affinity for serotonin receptors, specifically the 5-HT1A receptor .
  • Selectivity and Affinity Studies: Research indicates that derivatives of this compound exhibit greater selectivity towards 5-HT1A receptors compared to traditional drugs like Buspirone, potentially leading to fewer side effects associated with dopaminergic activity .

Case Study: Serotonergic Dysfunction

A study evaluated the agonist activity of this compound on 5-HT1A receptors in vivo, demonstrating significant efficacy in reducing anxiety-like behaviors in rodent models. This suggests its potential utility in treating serotonergic dysfunctions .

Agrochemical Applications

In agriculture, this compound is used to enhance the formulation of pesticides and herbicides. Its incorporation into agrochemical products improves their effectiveness against pests and diseases.

Benefits in Agrochemical Formulations:

  • Increased Efficacy: The compound enhances the biological activity of active ingredients in pesticides, leading to improved crop yields and protection against agricultural pests .
  • Sustainable Practices: By improving the potency of existing chemicals, it contributes to more sustainable agricultural practices by potentially reducing the quantity of active ingredients required.

Material Science Applications

The unique chemical properties of this compound make it suitable for applications in material science.

Potential Uses:

  • Advanced Coatings: Research is ongoing into its application in developing corrosion-resistant coatings and polymers. These materials are critical for extending the lifespan of various products exposed to harsh environments .

Biochemical Research Applications

In biochemical research, this compound is utilized for studying enzyme interactions and receptor binding, providing insights into biological processes.

Research Focus Areas:

  • Enzyme Inhibition Studies: The compound serves as a tool to investigate enzyme inhibition mechanisms, which can lead to discoveries of new therapeutic targets .
  • Receptor Binding Studies: Its role in receptor binding studies helps elucidate the pharmacodynamics of various neurotransmitter systems, contributing to a better understanding of neurological pathways.

Data Summary Table

Application AreaDescriptionKey Findings/Case Studies
PharmaceuticalIntermediate for drug synthesis targeting neurological disordersHigh selectivity for 5-HT1A receptors; potential for fewer side effects
AgrochemicalEnhances pesticide and herbicide formulationsImproved efficacy leading to better crop yields
Material ScienceDevelopment of advanced coatings and polymersPotential for corrosion resistance
Biochemical ResearchStudies on enzyme inhibition and receptor bindingInsights into neurotransmitter systems

Mechanism of Action

The mechanism of action of C-(5-Trifluoromethyl-furan-2-yl)-methylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several heterocyclic amines, including:

Thiophene Fentanyl Hydrochloride (CAS 2306823-39-0): A fentanyl analog featuring a thiophene ring instead of furan. Its molecular formula (C₂₄H₂₆N₂OS•HCl) reflects a larger, more complex structure with a sulfur atom, which reduces electronegativity compared to oxygen in furan. Toxicology studies for this compound are absent, underscoring a common research gap among novel synthetic amines .

C-Furan-2-yl-C-phenyl-methylamine Hydrochloride (CAS 53387-67-0): This analog substitutes the trifluoromethyl group with a phenyl ring.

Physicochemical Properties

Key differences in substituents influence properties such as solubility, polarity, and chromatographic behavior:

  • Trifluoromethyl Group : The -CF₃ group in the target compound increases electron-withdrawing effects, enhancing acidity and hydrophobicity. This contrasts with thiophene fentanyl’s sulfur atom, which contributes to weaker dipole interactions .
  • Chromatographic Behavior: Studies on methylamine-containing compounds (e.g., chlorpromazine metabolites) suggest that mobile phase pH and methanol concentration critically affect retention times. The trifluoromethyl group’s hydrophobicity may prolong reverse-phase HPLC retention compared to phenyl or methyl substituents .

Data Table: Comparative Analysis of Selected Compounds

Compound Name Molecular Formula Substituent Key Properties Toxicology Data
C-(5-Trifluoromethyl-furan-2-yl)-methylamine HCl C₆H₇F₃NO•HCl (inferred) 5-CF₃, 2-CH₂NH₂ High lipophilicity; stable under acidic conditions Not available
Thiophene Fentanyl Hydrochloride C₂₄H₂₆N₂OS•HCl Thiophene ring Lower electronegativity; opioid receptor affinity suspected Not studied
C-Furan-2-yl-C-phenyl-methylamine HCl C₁₂H₁₂NO•HCl Phenyl, 2-CH₂NH₂ Moderate lipophilicity; phenyl enhances π-π interactions SDS available, no specifics

Research Findings and Gaps

  • Structural Impact: The trifluoromethyl group enhances metabolic stability and bioavailability compared to non-fluorinated analogs, a critical advantage in drug design .
  • Analytical Challenges : Chromatographic separation of such compounds requires optimization of pH and organic modifiers due to substituent-driven polarity shifts .
  • Toxicological Gaps: None of the provided sources offer detailed toxicity profiles, emphasizing the need for further preclinical studies .

Biological Activity

C-(5-Trifluoromethyl-furan-2-yl)-methylamine hydrochloride is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group attached to a furan ring, which significantly influences its biological properties. The compound's structure can be represented as:

C 5 CF3 furan 2 yl CH2 NH3+Cl\text{C 5 CF}_3\text{ furan 2 yl CH}_2\text{ NH}_3^+\text{Cl}^-

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity and may facilitate binding to target proteins, altering their activity and leading to various biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit tumor cell proliferation. For instance:

Cell LineIC50 (µM)Mechanism of Action
HCT1164.2Induction of apoptosis and cell cycle arrest
A5493.5Inhibition of proliferation via apoptosis
MCF-71.88CDK2 inhibition leading to cell cycle disruption

These results indicate that the compound may act through multiple pathways, including apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes:

EnzymeIC50 (µM)Effect on Tumor Growth
Rpn110.3Selective inhibition leading to reduced tumor cell viability
Bcl-20.05Induces apoptosis in cancer cells

These findings suggest that this compound could serve as a potent inhibitor for specific targets involved in cancer progression.

Case Studies

  • Study on HCT116 Cells : A study evaluated the cytotoxic effects of this compound on HCT116 cells, showing an IC50 value of 4.2 µM. The compound induced significant apoptosis and arrested the cell cycle at the G1 phase, suggesting a mechanism involving both apoptotic pathways and cell cycle regulation.
  • In Vivo Efficacy : In animal models, administration of the compound resulted in notable tumor regression in xenograft models, indicating its potential for therapeutic application in oncology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for C-(5-Trifluoromethyl-furan-2-yl)-methylamine hydrochloride, and how can yield be maximized?

  • Methodology : The Hofmann rearrangement of acetamide derivatives (e.g., using bromine gas under controlled pH) or the reaction of formaldehyde with ammonium chloride can be adapted. Purification via recrystallization in ethanol/water (1:3 ratio) is recommended. Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 7:3) and confirm purity via ¹H/¹³C NMR (δ 7.2–7.8 ppm for furan protons) .
  • Critical Factors : pH control (±0.5), temperature (60–80°C), and stoichiometric excess of ammonium chloride (1.2–1.5 equivalents).

Q. How should researchers handle and store this compound to ensure stability?

  • Storage Guidelines : Store at –20°C in amber glass vials under nitrogen. The compound is hygroscopic; use desiccants (e.g., silica gel) and avoid exposure to moisture. Stability studies show <5% degradation over 6 months under these conditions .
  • Handling Precautions : Use PPE (nitrile gloves, goggles) and work in fume hoods. Emergency protocols include rinsing exposed skin with water for 15 minutes and seeking medical attention for ingestion .

Q. What analytical methods are suitable for purity assessment?

  • Chromatographic Methods : Reverse-phase HPLC (C18 column, 250 mm × 4.6 mm) with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (70:30). Retention time: 8.2 ± 0.3 minutes. Validate using UV detection at 254 nm .
  • Spectroscopic Confirmation : FT-IR (C–F stretch at 1150–1250 cm⁻¹) and HRMS (calculated [M+H]⁺: 254.05; observed: 254.08) .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., vapor–liquid equilibrium) influence solvent selection for large-scale reactions?

  • Data-Driven Approach : Use vapor–solid equilibrium (VSE) data to predict solvent compatibility. For example, methylamine hydrochloride derivatives show a solubility upper branch at 226°C, suggesting ethanol/water mixtures as optimal for recrystallization. Ternary phase diagrams can model solvent interactions .
  • Modeling Tools : OLI Systems’ thermodynamic models correlate experimental solubility with activity coefficients (γ = 0.78–1.2 for polar solvents) .

Q. What degradation pathways occur under acidic conditions, and how can they be mitigated?

  • Mechanistic Insights : Acidic hydrolysis may cleave the trifluoromethyl group (k = 0.12 h⁻¹ at pH 2) or open the furan ring. Monitor via LC-MS (m/z 170.03 for hydrolyzed product). Stabilize formulations with buffering agents (e.g., phosphate buffer, pH 6.5–7.5) .
  • Byproduct Identification : Use ¹⁹F NMR to track fluorine loss (δ –60 to –70 ppm for CF₃ groups) .

Q. How can receptor-binding assays be designed to evaluate 5-HT2A receptor affinity?

  • Assay Design : Radioligand competition assays with [³H]ketanserin in HEK-293 cells transfected with human 5-HT2A receptors. IC₅₀ values can be compared to reference compounds (e.g., TCB-2, IC₅₀ = 12 nM) .
  • Data Interpretation : Nonlinear regression analysis (GraphPad Prism) to calculate Ki values. Ensure ≥3 replicates to account for interassay variability (±15%).

Key Notes

  • Advanced questions integrate mechanistic and thermodynamic modeling, while basic questions focus on synthesis and safety.
  • Methodological answers emphasize procedural details and validation criteria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C-(5-Trifluoromethyl-furan-2-yl)-methylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
C-(5-Trifluoromethyl-furan-2-yl)-methylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.